Bobcat339 hydrochloride is classified as a cytosine-based TET enzyme inhibitor. It has been identified as a compound that selectively inhibits TET1 and TET2 with IC50 values of approximately 33 µM and 73 µM, respectively . This compound is utilized in research settings to study the dynamics of DNA methylation and its implications in various biological contexts.
The synthesis of Bobcat339 hydrochloride involves several steps that typically include the formation of key intermediates followed by purification processes. While specific synthetic routes are proprietary to manufacturers, general methods for synthesizing similar compounds often include:
The synthesis process must ensure high purity levels to achieve reliable results in biological assays.
The molecular structure of Bobcat339 hydrochloride can be represented as follows:
The compound features a cytosine base structure modified to enhance its inhibitory effects on TET enzymes. The specific arrangement of functional groups contributes to its selectivity and binding affinity for TET1 and TET2.
Bobcat339 hydrochloride primarily functions through competitive inhibition of TET enzymes. The chemical reactions involved include:
Experimental studies have shown that treatment with Bobcat339 hydrochloride results in significant alterations in DNA methylation patterns, impacting cellular processes such as oocyte maturation and embryonic development .
The mechanism by which Bobcat339 hydrochloride exerts its effects involves:
Relevant data indicates that careful handling is required due to its biochemical activity, particularly at concentrations that inhibit TET enzyme activity effectively.
Bobcat339 hydrochloride has several applications in scientific research:
Ten-Eleven Translocation (TET) enzymes (TET1, TET2, TET3) are α-ketoglutarate (α-KG)/Fe(II)-dependent dioxygenases that catalyze the iterative oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). This process initiates active DNA demethylation via base excision repair (BER) or promotes passive dilution by disrupting maintenance methylation machinery [1] [6]. TET proteins contain a conserved C-terminal catalytic domain comprising a double-stranded β-helix (DSBH) fold, a cysteine-rich domain, and cofactor-binding sites for Fe(II) and α-KG. TET1/3 also possess N-terminal CXXC zinc finger domains that target CpG-rich regions, whereas TET2 relies on interaction partners (e.g., IDAX/CXXC4) for genomic localization [1] [6]. By dynamically regulating DNA methylation landscapes, TET enzymes control:
Table 1: Oxidation Products of TET-Mediated 5mC Demethylation
Product | Biological Role | Downstream Fate |
---|---|---|
5hmC | Epigenetic mark; disrupts DNMT1/UHRF1 binding | Passive dilution; further oxidation |
5fC | Excision substrate for TDG/BER | Active demethylation to unmodified C |
5caC | Excision substrate for TDG/BER | Active demethylation to unmodified C |
TET2 is among the most frequently mutated genes in myeloid malignancies (e.g., ~14% in myelodysplastic syndromes, 37% in myelodysplastic/myeloproliferative neoplasms) [6]. Loss-of-function mutations cause DNA hypermethylation, blocked differentiation, and malignant transformation. TET dysregulation also contributes to solid tumors, neurological disorders, and immune dysfunctions [4] [7]. Pharmacological inhibition of residual TET activity in disease contexts enables:
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